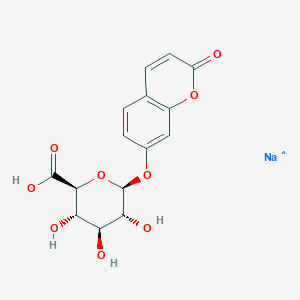
7-Hydroxy coumarin glucuronide (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy coumarin glucuronide (sodium salt), also known as umbelliferone glucuronide sodium salt, is a derivative of 7-hydroxycoumarin. This compound is a phase II metabolite of 7-hydroxycoumarin, formed through glucuronidation. It is commonly used as a standard for the analysis of 7-hydroxycoumarin metabolites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy coumarin glucuronide (sodium salt) typically involves the glucuronidation of 7-hydroxycoumarin. This process can be catalyzed by uridine diphosphate glucuronosyltransferase (UDP-GT) enzymes. The reaction conditions often include the use of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor .
Industrial Production Methods: Industrial production of 7-hydroxy coumarin glucuronide (sodium salt) may involve large-scale enzymatic glucuronidation processes. These processes are optimized for high yield and purity, often using recombinant UDP-GT enzymes and controlled reaction conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxy coumarin glucuronide (sodium salt) primarily undergoes conjugation reactions, such as glucuronidation. It can also participate in hydrolysis reactions under specific conditions .
Common Reagents and Conditions:
Glucuronidation: UDPGA, UDP-GT enzymes, and appropriate buffers.
Hydrolysis: Acidic or basic conditions to cleave the glucuronide moiety
Major Products Formed:
Glucuronidation: 7-Hydroxy coumarin glucuronide (sodium salt).
Hydrolysis: 7-Hydroxycoumarin and glucuronic acid
Aplicaciones Científicas De Investigación
7-Hydroxy coumarin glucuronide (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a standard for the analysis of 7-hydroxycoumarin metabolites in various analytical techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis
Biology: Studied for its role in the metabolism of coumarin derivatives and its transport via multidrug resistance-associated proteins
Medicine: Investigated for its potential therapeutic effects, including antitumor activities in several human tumor cell lines
Industry: Utilized in the fragrance and food industries due to its derivation from coumarin, a natural compound with a pleasant aroma
Mecanismo De Acción
The mechanism of action of 7-hydroxy coumarin glucuronide (sodium salt) involves its formation through the glucuronidation of 7-hydroxycoumarin. This process is mediated by UDP-GT enzymes, which transfer a glucuronic acid moiety from UDPGA to 7-hydroxycoumarin. The resulting glucuronide is more water-soluble and can be readily excreted from the body .
Comparación Con Compuestos Similares
7-Hydroxycoumarin sulfate potassium salt: Another phase II metabolite of 7-hydroxycoumarin, formed through sulfation
7-Ethoxycoumarin: A derivative of coumarin used in metabolic studies
Umbelliferone: The parent compound of 7-hydroxy coumarin glucuronide (sodium salt), widely used in various applications
Uniqueness: 7-Hydroxy coumarin glucuronide (sodium salt) is unique due to its specific formation through glucuronidation, which enhances its water solubility and facilitates its excretion. This property makes it particularly useful in studying the metabolism and pharmacokinetics of coumarin derivatives .
Propiedades
Fórmula molecular |
C15H14NaO9 |
|---|---|
Peso molecular |
361.26 g/mol |
InChI |
InChI=1S/C15H14O9.Na/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21;/h1-5,10-13,15,17-19H,(H,20,21);/t10-,11-,12+,13-,15+;/m0./s1 |
Clave InChI |
OYKDJBCUYKFTGK-KSOKONAESA-N |
SMILES isomérico |
C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.[Na] |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone](/img/structure/B10769133.png)
![4-(dimethylamino)-N-[3-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]but-2-enamide](/img/structure/B10769141.png)
![[4-({4-[(5-Cyclopropyl-1h-Pyrazol-3-Yl)amino]quinazolin-2-Yl}imino)cyclohexa-2,5-Dien-1-Yl]acetonitrile](/img/structure/B10769146.png)
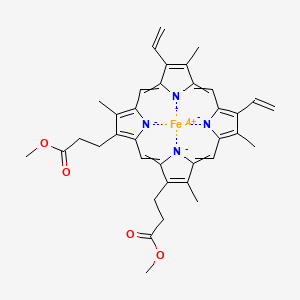
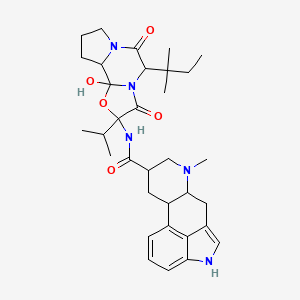
![1-Acetyl-4-(4-{4-[(2-ethoxyphenyl)thio]-3-nitrophenyl}pyridin-2-YL)piperazine](/img/structure/B10769165.png)
![cobalt;3-[(1Z,4Z,10Z,14Z)-7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B10769183.png)

![(1S,6R,8S,9R,11R,12R,13R,16S,17S)-8-tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10769228.png)
![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B10769235.png)
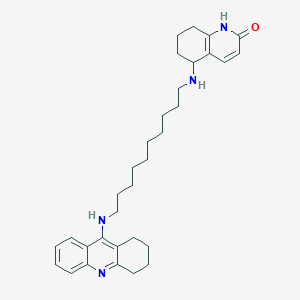
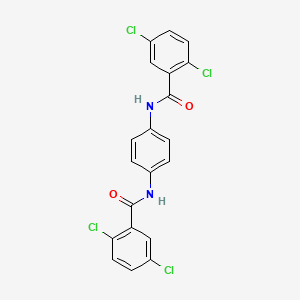
![methyl (1R,9S,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10769255.png)
![N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B10769259.png)
